molecular formula C10H12N2O3 B8602689 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline

6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B8602689
M. Wt: 208.21 g/mol
InChI Key: VPMMUPQGJLEFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure. The presence of a methoxy group at the 6-position and a nitro group at the 7-position makes this compound unique. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Cyclization: The amino group can then be cyclized with appropriate reagents to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline.

    Reduction: Formation of 6-(Methyloxy)-7-amino-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the nitro group and has different biological activities.

    7-Nitroquinoline: Lacks the methoxy group and has different chemical properties.

    6-Hydroxy-7-nitro-1,2,3,4-tetrahydroquinoline: An oxidized derivative with different reactivity.

Uniqueness

6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12N2O3/c1-15-10-5-7-3-2-4-11-8(7)6-9(10)12(13)14/h5-6,11H,2-4H2,1H3

InChI Key

VPMMUPQGJLEFIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCN2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-(methyloxy)-7-nitro-3,4-dihydro-2(1H)-quinolinone (75 g of, 0.34 mol, 1 equiv) in THF (1L) was added BH3.DMS (10 M, 150 mL, 1.5 mol, 4.4equiv) dropwise at 25° C. After the addition, the mixture was stirred for 6 h at 60° C. The reaction was cooled and quenched with excess MeOH, concentration under reduced pressure and purified via chromatography on SiO2 t afford 6-(methyloxy)-7-nitro1,2,3,4-tetrahydroquinoline (51.5 g, 73% yield). 1H NMR (400 MHz, DMSO) δ 1.73-1.80 (m, 2 H), 2.71 (t, 2 H, J=6.4 Hz), 3.13-3.16 (m, 2 H), 3.75 (s, 3H), 5.83(br, 1 H), 6.88(s, 1 H), 6.95(s, 1 H).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.